(1S,4R)-4-aminocyclopent-2-enecarboxylic acid hydrochloride
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Overview
Description
“(1S,4R)-4-aminocyclopent-2-enecarboxylic acid hydrochloride” is a chemical compound with the molecular formula C6H9NO2.HCl . It has a molecular weight of 163.60 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a cyclopentene ring with an amino group at the 4th position and a carboxylic acid group at the 2nd position .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 163.60 . Other properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, number of H bond acceptors and donors, number of freely rotating bonds, rule of 5 violations, ACD/LogP, ACD/LogD (pH 5.5), ACD/BCF (pH 5.5), ACD/KOC (pH 5.5), ACD/LogD (pH 7.4), ACD/BCF (pH 7.4), ACD/KOC (pH 7.4), polar surface area, polarizability, surface tension, and molar volume are not available .
Scientific Research Applications
Efficient Synthesis of Hydroxy‐Substituted Derivatives
Researchers Benedek et al. (2008) demonstrated the synthesis of hydroxy-substituted cispentacin derivatives from N-protected cis- and trans-2-aminocyclopent-3-enecarboxylic acid derivatives, highlighting the potential of these compounds in organic synthesis and drug development. The stereoisomers and enantiomers prepared through oxazoline intermediates and OsO4-catalyzed oxidation underscore the versatility of these compounds in stereochemical and configurational studies (Benedek et al., 2008).
Building Blocks for Helical Foldamers
Kwon et al. (2015) explored cis-2-Aminocyclohex-4-enecarboxylic acid as a new building block for helical foldamers, demonstrating its conformational preference similar to cis-2-aminocyclohexanecarboxylic acid. The study reveals the compound's potential in designing foldamers for molecular recognition and catalysis, as α/β-Peptides consisting of (1S,2R)-cis-ACHE and L-alanine adopted helical conformations both in solution and the crystal state (Kwon et al., 2015).
Enantioselective Synthesis in Biocatalysis
Wen et al. (2015) developed an efficient biocatalytic process to obtain optically pure (1S,4R)-N-(benzylcarbamoyl)-4-aminocyclopent-2-en-1-ol, a key intermediate of ticagrelor, highlighting the compound's application in enantioselective synthesis and its importance in pharmaceutical manufacturing. The use of Candida antarctica lipase B (CALB) for the asymmetric hydrolysis reaction showcases the integration of enzymatic methods in synthetic chemistry for achieving high enantiomeric excess and conversion yields (Wen et al., 2015).
Mechanism of Action
Mode of Action
It has been studied for its corrosion inhibitive action on mild steel in an acidic medium . The compound acts on the mild steel surface with a mixed type inhibitive mechanism .
Result of Action
In the context of corrosion inhibition, it has been observed to reduce the average roughness of the metallic surface after application .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (1S,4R)-4-aminocyclopent-2-enecarboxylic acid hydrochloride. For instance, in the context of corrosion inhibition, the temperature of the environment was found to influence its efficacy .
Properties
IUPAC Name |
(1S,4R)-4-aminocyclopent-2-ene-1-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2.ClH/c7-5-2-1-4(3-5)6(8)9;/h1-2,4-5H,3,7H2,(H,8,9);1H/t4-,5+;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYDJHYGBXSCMJL-JBUOLDKXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C=CC1N)C(=O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](C=C[C@@H]1N)C(=O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80660909 |
Source
|
Record name | (1S,4R)-4-Aminocyclopent-2-ene-1-carboxylic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80660909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.60 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
130931-84-9 |
Source
|
Record name | (1S,4R)-4-Aminocyclopent-2-ene-1-carboxylic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80660909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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